molecular formula C14H15ClN2O2S2 B1390804 [4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride CAS No. 1185303-53-0

[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride

Cat. No.: B1390804
CAS No.: 1185303-53-0
M. Wt: 342.9 g/mol
InChI Key: ZMGWCZBSIZMVFH-UHFFFAOYSA-N
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Description

[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride typically involves the reaction of thiophene derivatives with piperazine. One common method includes the acylation of piperazine with thiophene-2-carbonyl chloride, followed by further functionalization to introduce the second thiophene ring. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, thiophene derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. [4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride is being studied for its potential biological activities, particularly in inhibiting certain enzymes or receptors.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, thiophene derivatives are used in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials. This compound’s stability and electronic properties make it suitable for such applications.

Mechanism of Action

The mechanism of action of [4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

    Thiophene-2-carboxylic acid: A simpler thiophene derivative used in organic synthesis.

Uniqueness

What sets [4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride apart is its dual thiophene rings and piperazine core, which provide a unique combination of electronic and steric properties. This structure allows for diverse chemical reactivity and potential biological activities that are not as pronounced in simpler thiophene derivatives.

Properties

IUPAC Name

[4-(thiophene-2-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2.ClH/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12;/h1-4,9-10H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGWCZBSIZMVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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